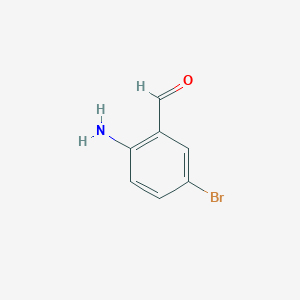

2-Amino-5-bromobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYZWJMZASVGNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634642 | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-57-0 | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29124-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-bromobenzaldehyde physical and chemical properties

An In-depth Technical Guide on 2-Amino-5-bromobenzaldehyde

Introduction

This compound is an organic compound that serves as a valuable intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring an amino group, a bromine atom, and an aldehyde functional group on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and safety information.

Physical and Chemical Properties

This compound is typically a light yellow to orange crystalline powder.[3][4] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol and ether.[1] It is also noted to be sensitive to air.[5][6]

Table 1: Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 29124-57-0 | [2][4][7] |

| Molecular Formula | C₇H₆BrNO | [4][7] |

| Molecular Weight | 200.03 g/mol | [7] |

| Appearance | Light yellow to yellow to orange powder/crystals | [3][4] |

| Melting Point | 74-80 °C | [1][3][4][8] |

| Boiling Point | 290.3 ± 25.0 °C (Predicted) | [1][5] |

| Density | 1.673 g/cm³ | [1][9] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether | [1] |

Spectroscopic Data

The structural characteristics of this compound have been confirmed through various spectroscopic methods.

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ: 9.79 (s, 1H), 7.58 (d, J = 2.4 Hz, 1H), 7.37 (dd, J = 8.8, 2.3 Hz, 1H), 6.56 (d, J = 8.8 Hz, 1H), 6.14 (br s, 2H) | [8] |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 192.9, 148.8, 138.0, 137.5, 120.1, 118.1, 107.4 | [8] |

| IR (ATR) | ν (cm⁻¹): 3424, 3322, 1649, 1614, 1545, 1468, 1390, 1311, 1185 | [8] |

| HRMS (EI) | m/z: [M]⁺ Calculated for C₇H₆BrNO: 198.9633; Found: 198.9628 | [8] |

Synthesis and Experimental Protocols

A common and well-documented method for the synthesis of this compound involves a two-step process starting from 2-amino-5-bromobenzoic acid. The first step is the reduction of the carboxylic acid to an alcohol, followed by the oxidation of the alcohol to the desired aldehyde.[8][10]

Caption: Synthesis workflow for this compound.

Experimental Protocol 1: Synthesis of 2-Amino-5-bromobenzyl alcohol[9]

This procedure details the reduction of 2-amino-5-bromobenzoic acid to 2-amino-5-bromobenzyl alcohol.

-

Reaction Setup: A 1-L round-bottomed flask is charged with 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry tetrahydrofuran (THF, 400 mL). The flask is equipped with a magnetic stir bar, a septum, and a nitrogen inlet, and is cooled in an ice bath.

-

Reagent Addition: Lithium aluminum hydride (LiAlH₄, 5.00 g, 132 mmol) is added in portions over 1 hour.

-

Reaction: The mixture is allowed to warm to room temperature and stirred overnight (approx. 20 hours).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into ice-cooled ethyl acetate (400 mL), followed by the slow addition of water (50 mL).

-

Work-up: An additional 450 mL of water is added, and the mixture is stirred until two distinct layers form. The layers are separated, and the aqueous layer is extracted twice with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated via rotary evaporation. The crude product is purified by recrystallization from ethyl acetate and hexanes to yield 2-amino-5-bromobenzyl alcohol as a light tan powder.

Experimental Protocol 2: Synthesis of this compound[9]

This procedure describes the copper/TEMPO-catalyzed aerobic oxidation of 2-amino-5-bromobenzyl alcohol.

-

Catalyst Preparation: In a 500-mL round-bottomed flask, tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate (0.68 g, 1.8 mmol), 2,2'-bipyridine (0.28 g, 1.8 mmol), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.28 g, 1.8 mmol) are combined.

-

Reaction Mixture: Dry acetonitrile (180 mL) is added, and the mixture is stirred until the solids dissolve. N-Methylimidazole (0.29 mL, 3.6 mmol) is then added.

-

Substrate Addition: A solution of 2-amino-5-bromobenzyl alcohol (from the previous step) in dry acetonitrile is added to the catalyst mixture.

-

Reaction: The flask is left open to the ambient air and stirred vigorously at room temperature for 3-5 hours. The reaction progress is monitored, often indicated by a color change from dark red/brown to dark green.

-

Purification: Upon completion, the reaction mixture is concentrated and purified by passing it through a silica gel plug, eluting with 10% ethyl acetate in hexanes. The solvent is removed by rotary evaporation to afford this compound as a bright yellow powder.

Safety Information

This compound is associated with several hazards and requires careful handling in a laboratory setting.[7][11] Appropriate personal protective equipment, including gloves and safety goggles, should be worn.[11] The compound should be handled in a well-ventilated area or a chemical fume hood.[11]

Table 3: GHS Hazard Information

| Category | Information | References |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P261: Avoid breathing dust.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P302 + P352: IF ON SKIN: Wash with plenty of water. | [3][7][11] |

| Storage | Store in a dark, inert atmosphere, preferably in a freezer under -20°C. | [5][12] |

| Sensitivity | Air sensitive. | [5][6] |

References

- 1. chembk.com [chembk.com]

- 2. CAS 29124-57-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 29124-57-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound CAS#: 29124-57-0 [chemicalbook.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. This compound | C7H6BrNO | CID 23510475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound, CAS No. 29124-57-0 - iChemical [ichemical.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | CAS#:29124-57-0 | Chemsrc [chemsrc.com]

- 12. Cas 29124-57-0,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to 2-Amino-5-bromobenzaldehyde (CAS: 29124-57-0)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Data

2-Amino-5-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring an amino group, a bromine atom, and an aldehyde functionality on a benzene ring, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29124-57-0 | [1] |

| Molecular Formula | C₇H₆BrNO | [2] |

| Molecular Weight | 200.03 g/mol | [2] |

| Appearance | Light yellow to yellow to orange powder/crystalline solid | [3] |

| Melting Point | 75-77 °C | [4] |

| Boiling Point (Predicted) | 290.3 ± 25.0 °C | [4] |

| Density (Predicted) | 1.673 g/cm³ | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and ether. | [2] |

| pKa (Predicted) | -0.35 ± 0.10 | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.79 (s, 1H), 7.58 (d, J = 2.4 Hz, 1H), 7.37 (dd, J = 8.8, 2.3 Hz, 1H), 6.56 (d, J = 8.8 Hz, 1H), 6.14 (br s, 2H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 192.9, 148.8, 138.0, 137.5, 120.1, 118.1, 107.4 | [4] |

| Infrared (IR) (ATR, cm⁻¹) | 3424, 3322, 1649, 1614, 1545, 1468, 1390, 1311, 1185 | [4] |

| High-Resolution Mass Spectrometry (HRMS) (EI) | m/z: Calcd. for C₇H₆BrNO [M]⁺: 198.9633, Found: 198.9628 | [4] |

Synthesis and Purification

The most common and well-documented synthesis of this compound involves a two-step process starting from 2-amino-5-bromobenzoic acid. This includes the reduction of the carboxylic acid to an alcohol, followed by a selective oxidation to the aldehyde.

Experimental Protocol: Synthesis of this compound[4]

Step 1: Synthesis of 2-Amino-5-bromobenzyl alcohol

-

To a 1-L round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and dry tetrahydrofuran (THF, 400 mL).

-

Fit the flask with a septum and a nitrogen inlet needle, and cool the solution in an ice bath under a nitrogen atmosphere.

-

Add lithium aluminum hydride (LiAlH₄, 5.00 g, 132 mmol, 2.9 equiv) portion-wise (in 0.5 g portions) over 1 hour.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight (approximately 20 hours).

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Cool a 2-L Erlenmeyer flask containing ethyl acetate (400 mL) in an ice bath and slowly pour the crude reaction mixture into it.

-

Quench the excess LiAlH₄ by the slow addition of water (50 mL) over 30 minutes with stirring.

-

Add an additional 450 mL of water and stir until two distinct layers form (approximately 30 minutes).

-

Transfer the mixture to a 2-L separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

-

Combine the organic layers, wash with brine (600 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and remove the solvent by rotary evaporation to yield the crude product as a light yellow solid.

-

Recrystallize the crude material from a minimal amount of refluxing ethyl acetate and hexanes to obtain analytically pure 2-amino-5-bromobenzyl alcohol.

Step 2: Synthesis of this compound

-

To a 500-mL round-bottomed flask with a magnetic stir bar, add 2-amino-5-bromobenzyl alcohol (6.10 g, 30.0 mmol, 1 equiv) and acetonitrile (MeCN, 60 mL).

-

In a separate vial, prepare the catalyst solution by adding tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate ((CuOTf)₄·(C₆H₆)₂, 0.39 g, 0.75 mmol, 0.025 equiv), 2,2'-bipyridine (bpy, 0.12 g, 0.75 mmol, 0.025 equiv), and N-methylimidazole (NMI, 0.06 mL, 0.75 mmol, 0.025 equiv) to MeCN (30 mL).

-

Add the catalyst solution to the flask containing the alcohol.

-

Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 0.12 g, 0.75 mmol, 0.025 equiv) to the reaction mixture.

-

Stir the reaction mixture vigorously under an atmosphere of air for 3 hours at room temperature.

-

Monitor the reaction completion by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with 10% ethyl acetate in hexanes, to afford this compound as a bright yellow powder (yields typically 89-91%).

Applications in Organic Synthesis

This compound is a key precursor for the synthesis of various heterocyclic compounds, many of which form the core of biologically active molecules. Its bifunctional nature allows for participation in a variety of cyclization and cross-coupling reactions.

Friedländer Synthesis of Quinolines

The Friedländer annulation is a classical method for synthesizing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This compound is an ideal substrate for this reaction, leading to the formation of 6-bromo-substituted quinolines, which are important scaffolds in medicinal chemistry.[5]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis of 6-Bromo-2-phenylquinoline

This protocol is adapted from a similar synthesis of 6,8-dibromoquinolines.[6]

-

In a 10 mL microwave synthesis vial, combine this compound (200 mg, 1.0 mmol, 1.0 equiv) and acetophenone (132 mg, 1.1 mmol, 1.1 equiv).

-

Add glacial acetic acid (2-3 mL) to serve as both solvent and catalyst.

-

Seal the vial and place it in a microwave synthesizer.

-

Irradiate the reaction mixture at 160 °C for 10-15 minutes with stirring.

-

Monitor the reaction progress by TLC.

-

After cooling, pour the reaction mixture into ice-water (20 mL).

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-phenylquinoline.

Table 3: Representative Yields for Friedländer Synthesis with Substituted 2-Aminobenzaldehydes [6]

| 2-Aminoaryl Aldehyde | Ketone | Product | Yield (%) |

| 2-Amino-3,5-dibromobenzaldehyde | Acetophenone | 6,8-Dibromo-2-phenylquinoline | 85 |

| 2-Amino-3,5-dibromobenzaldehyde | 4'-Chloroacetophenone | 6,8-Dibromo-2-(4-chlorophenyl)quinoline | 82 |

| 2-Amino-3,5-dibromobenzaldehyde | Cyclohexanone | 7,9-Dibromo-1,2,3,4-tetrahydroacridine | 88 |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This compound can readily undergo this reaction to produce α,β-unsaturated systems, which are valuable intermediates for further synthetic transformations, including the synthesis of heterocyclic compounds and potential drug candidates.

Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol is a general procedure for Knoevenagel condensation and can be adapted for this compound.[7]

-

In a round-bottom flask, dissolve this compound (200 mg, 1.0 mmol) and ethyl cyanoacetate (113 mg, 1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (a few drops).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring of this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents, significantly increasing molecular diversity for applications in drug discovery and materials science.[8]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is adapted from a general procedure for the Suzuki coupling of similar aryl bromides.[8]

-

To a round-bottom flask, add this compound (200 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

-

Degas the solution by bubbling with the inert gas for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Role in Drug Development

This compound and its derivatives are important precursors in the synthesis of various biologically active compounds. The quinoline and other heterocyclic scaffolds derived from it are found in numerous drugs with a wide range of therapeutic applications. For instance, substituted quinolines are known to act as kinase inhibitors, which are a major class of anti-cancer drugs.[9]

Hypothetical Application in Kinase Inhibitor Synthesis

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in several diseases, including Alzheimer's disease and cancer.[1] Many GSK-3β inhibitors feature a heterocyclic core. This compound can serve as a starting material to build such scaffolds. For example, a Friedländer reaction followed by further functionalization could lead to a potential GSK-3β inhibitor.

Analytical Methods for Quality Control

Ensuring the purity of this compound is crucial for its use in synthesis, particularly in pharmaceutical applications where impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed and validated for the purity determination of this compound.

Illustrative HPLC Method Parameters

This protocol is based on a method for the related compound 2-Amino-3,5-dibromobenzaldehyde and would require optimization.[10]

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18, 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Gradient of acetonitrile and water with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. A ¹H-qNMR experiment can be performed using a certified internal standard.

General Protocol for ¹H-qNMR [11]

-

Accurately weigh the this compound sample and a suitable, certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.

-

Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and ensure complete dissolution.

-

Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1, typically 5 times the longest T₁ of the signals of interest).

-

Process the spectrum, including phasing and baseline correction.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity of the analyte using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

analyte = this compound

-

IS = Internal Standard

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[1]

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C. The compound is air-sensitive.[4]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

- 1. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 29124-57-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. Diversity-Oriented Synthesis as a Strategy for Fragment Evolution against GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to 2-Amino-5-bromobenzaldehyde: Molecular Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromobenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry, particularly in the construction of diverse heterocyclic scaffolds with significant pharmacological interest. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its utility as a precursor in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and the synthesis of its key derivatives, such as quinazolines and Schiff bases, are presented. Furthermore, the biological activities and associated signaling pathways of these derivatives are discussed, highlighting the potential of this compound in modern drug discovery, particularly in the fields of oncology and infectious diseases.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid characterized by a benzene ring substituted with an amino group (-NH2) at position 2, a bromine atom (-Br) at position 5, and an aldehyde group (-CHO) at position 1.[1] This unique arrangement of electron-donating (amino) and electron-withdrawing (bromo and aldehyde) groups makes it a versatile reagent for various chemical transformations.[1]

The molecular formula of this compound is C₇H₆BrNO.[2][3][4] Its molecular weight is approximately 200.03 g/mol .[2][3][5] The presence of the amino group allows for hydrogen bonding, influencing its solubility in polar solvents.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₇H₆BrNO | [2][3] |

| Molecular Weight | 200.03 g/mol | [2][3][5] |

| Appearance | Light yellow to yellow crystalline powder | [1] |

| Melting Point | 74-80 °C | |

| Boiling Point | 290.3 ± 25.0 °C at 760 mmHg | [6] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| CAS Number | 29124-57-0 | [7][8][9] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized in Table 2.

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aldehyde proton, aromatic protons, and amino protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the carbon atoms attached to the amino and bromo groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (aldehyde), and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-nitro-5-bromobenzaldehyde, or the oxidation of the corresponding alcohol, (2-amino-5-bromophenyl)methanol. A well-established laboratory-scale synthesis starts from 2-amino-5-bromobenzoic acid.

Experimental Protocol: Synthesis from 2-Amino-5-bromobenzoic Acid

This two-step protocol involves the reduction of the carboxylic acid to an alcohol, followed by the oxidation of the alcohol to the desired aldehyde.

Step 1: Reduction of 2-Amino-5-bromobenzoic Acid to (2-Amino-5-bromophenyl)methanol

-

Materials: 2-Amino-5-bromobenzoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Hexanes.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-5-bromobenzoic acid in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of LiAlH₄ in THF to the cooled suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield (2-amino-5-bromophenyl)methanol as a solid.

-

Step 2: Oxidation of (2-Amino-5-bromophenyl)methanol to this compound

-

Materials: (2-Amino-5-bromophenyl)methanol, Manganese dioxide (MnO₂), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve (2-amino-5-bromophenyl)methanol in dichloromethane.

-

Add activated manganese dioxide to the solution.

-

Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

-

Wash the celite pad with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

-

Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. Its derivatives, particularly quinazolines and Schiff bases, have shown significant promise in the development of anticancer and antimicrobial agents.

Synthesis of Bioactive Quinazoline Derivatives

Quinazolines are a class of fused heterocyclic compounds that are of great interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound can be used as a starting material for the synthesis of various substituted quinazolines.

One common synthetic route involves the condensation of this compound with an appropriate amine or amide, followed by cyclization. For instance, reaction with anthranilamide can lead to the formation of quinazolino[3,2-a]quinazolines.

The anticancer activity of some quinazoline derivatives has been attributed to their ability to inhibit key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in various cancers.[10]

Synthesis and Biological Evaluation of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another important class of compounds with a wide range of biological activities. This compound readily reacts with various primary amines to form Schiff base derivatives.

These derivatives have demonstrated promising antimicrobial and anticancer activities.[11] The presence of the bromine atom and the azomethine group (-N=CH-) in the Schiff base structure is often associated with enhanced biological efficacy. Some Schiff base derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic compounds. Its well-defined molecular structure and predictable reactivity make it an essential tool for medicinal chemists. The continued exploration of derivatives synthesized from this compound holds significant promise for the discovery of novel drug candidates with improved efficacy against cancer and infectious diseases. This guide provides a foundational understanding of this key molecule, empowering researchers to leverage its potential in their drug discovery and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. upbio.lookchem.com [upbio.lookchem.com]

- 7. This compound | C7H6BrNO | CID 23510475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CAS 29124-57-0: this compound | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromobenzaldehyde in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-bromobenzaldehyde, a key intermediate in various synthetic applications, including the development of novel pharmaceutical compounds. Due to the absence of precise quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility assessments and provides detailed experimental protocols for determining its solubility profile in various solvents.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₆BrNO. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a bromine atom (-Br), and a formyl group (-CHO). The presence of these functional groups dictates its chemical reactivity and physical properties, including its solubility. The amino group can act as a hydrogen bond donor, while the aldehyde group and the bromine atom act as hydrogen bond acceptors, influencing its interactions with different solvents. One source suggests it is soluble in polar solvents like water and alcohols due to the hydrogen bonding capability of the amino group[1].

Qualitative Solubility Profile

Based on available data, this compound exhibits differential solubility in aqueous and organic solvents. It is generally described as being slightly soluble in water and soluble in several organic solvents[2].

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Observed Solubility | Reference(s) |

| Aqueous | Water | Slightly Soluble / Insoluble | [2] |

| Polar Protic | Ethanol | Soluble | [2] |

| Methanol | Likely Soluble | Inferred from ethanol solubility | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Inferred from general solubility of similar compounds |

| Acetone | Likely Soluble | Inferred from general solubility of similar compounds | |

| Non-Polar | Ether | Soluble | [2] |

| Hexane | Likely Insoluble | Inferred from its polar functional groups | |

| Toluene | Likely Sparingly Soluble | Inferred from its aromatic nature |

Note: "Likely Soluble/Insoluble" indicates expected solubility based on the compound's structure and general principles of solubility, as specific experimental data was not found in the reviewed literature.

Experimental Protocols for Solubility Determination

The following protocols outline methodologies for the qualitative and semi-quantitative determination of the solubility of this compound.

Protocol for Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of this compound in various solvents, classifying it into different solubility groups.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer or glass stirring rods

-

Distilled water

-

5% (w/v) Sodium hydroxide solution

-

5% (w/v) Sodium bicarbonate solution

-

5% (v/v) Hydrochloric acid solution

-

Concentrated sulfuric acid

-

Ethanol, Methanol, DMSO, Acetone, Ether, Hexane, Toluene

-

pH paper

Procedure:

-

Water Solubility:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of distilled water.

-

Vigorously shake or vortex the tube for 30-60 seconds.

-

Observe if the solid dissolves completely. If it dissolves, the compound is water-soluble.

-

If the compound is water-soluble, test the pH of the solution with pH paper to determine if it is acidic, basic, or neutral[3].

-

-

Solubility in Aqueous Acid and Base (for water-insoluble compounds):

-

If the compound is insoluble in water, prepare three separate test tubes, each containing 10-20 mg of the compound.

-

To the first tube, add 1 mL of 5% NaOH solution. Shake well and observe for dissolution. Solubility indicates an acidic functional group.

-

To the second tube, add 1 mL of 5% NaHCO₃ solution. Shake well and observe for dissolution. Effervescence and dissolution indicate a carboxylic acid.

-

To the third tube, add 1 mL of 5% HCl solution. Shake well and observe for dissolution. Solubility indicates a basic functional group (like the amino group).

-

-

Solubility in Concentrated Sulfuric Acid:

-

If the compound is insoluble in water, 5% NaOH, and 5% HCl, carefully add 10-20 mg of the compound to 1 mL of cold, concentrated H₂SO₄.

-

Observe for any reaction, such as a color change or dissolution, which indicates the presence of a neutral compound with a heteroatom or unsaturation[3].

-

-

Solubility in Organic Solvents:

-

For each organic solvent to be tested (ethanol, methanol, DMSO, acetone, ether, hexane, toluene), place 10-20 mg of this compound into a separate test tube.

-

Add 1 mL of the respective solvent.

-

Shake or vortex and observe for complete dissolution.

-

Table 2: Interpretation of Qualitative Solubility Tests

| Test Solvent | Observation | Interpretation |

| Water | Soluble | Low molecular weight, polar compound. |

| 5% NaOH | Soluble | Acidic compound (e.g., phenol). |

| 5% NaHCO₃ | Soluble with effervescence | Strongly acidic compound (e.g., carboxylic acid). |

| 5% HCl | Soluble | Basic compound (e.g., amine). |

| Conc. H₂SO₄ | Soluble/Color Change | Neutral compound with N, O, or S, or an alkene/alkyne. |

| Organic Solvents | Soluble | Indicates similar polarity between solute and solvent. |

Logical Workflow: Synthesis of a Schiff Base

This compound is a common starting material for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. The following diagram illustrates the general workflow for this synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-5-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-5-bromobenzaldehyde. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals who utilize this compound in their work. The information presented herein includes detailed spectral data, experimental protocols for data acquisition, and visual aids to facilitate understanding.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of this compound are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.

FT-IR Spectrum Analysis of 2-Amino-5-bromobenzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Amino-5-bromobenzaldehyde. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the molecule's vibrational spectroscopy, experimental protocols for sample analysis, and a logical workflow for spectral interpretation.

Core Data Presentation

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The quantitative data from the spectrum is summarized in the table below.

| Peak Position (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| 3424 | Amino Group (N-H) | Asymmetric Stretching |

| 3322 | Amino Group (N-H) | Symmetric Stretching |

| 1649 | Aldehyde Group (C=O) | Stretching (Carbonyl) |

| 1614 | Aromatic Ring (C=C) | Stretching |

| 1545 | Amino Group (N-H) | Bending (Scissoring) |

| 1468 | Aromatic Ring (C=C) | Stretching |

| 1390 | C-H Bending | Aldehydic C-H in-plane bend |

| 1311 | C-N Stretching | Aromatic Amine |

| 1185 | C-H Bending | Aromatic in-plane bending |

This data is based on the reported FT-IR spectrum of this compound.[1]

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum for a solid sample like this compound requires meticulous sample preparation. The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and effective technique for solid samples.[2][3]

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, and a soft, lint-free cloth to remove any residues from previous measurements.[2]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[3]

-

-

Sample Preparation:

-

Place a small amount (typically a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[3]

-

-

Spectrum Acquisition:

-

Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact between the solid and the crystal surface.[2]

-

Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the resulting attenuated light is detected.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio of the final spectrum.

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

-

Post-Measurement:

-

Release the pressure arm and carefully remove the sample from the ATR crystal.

-

Thoroughly clean the crystal surface as described in step 1 to prepare for the next measurement.

-

Visualizations

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical steps involved in the analysis of an FT-IR spectrum, from sample preparation to final structural elucidation.

Caption: Workflow for FT-IR Spectrum Analysis.

Key Functional Group Vibrations in this compound

This diagram highlights the primary functional groups within the this compound molecule and their corresponding characteristic FT-IR vibrational modes.

Caption: Functional Group Vibrations of this compound.

References

Mass Spectrometry of 2-Amino-5-bromobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-Amino-5-bromobenzaldehyde, a key intermediate in pharmaceutical synthesis. This document outlines the fundamental physicochemical properties, predicted fragmentation patterns under electron ionization, and a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the characterization and quality control of this compound.

Introduction

This compound is an aromatic organic compound incorporating an amino group, a bromine atom, and an aldehyde functional group. Its molecular structure makes it a versatile precursor in the synthesis of various pharmaceutical agents and other complex organic molecules. Accurate characterization and purity assessment of this intermediate are critical for ensuring the quality and efficacy of the final drug product. Mass spectrometry is a powerful analytical technique that provides essential information regarding the molecular weight, elemental composition, and structural features of compounds like this compound. This guide details the expected mass spectrometric behavior of this compound and provides a practical experimental approach for its analysis.

Physicochemical and Mass Spectrometric Properties

A summary of the key physical, chemical, and mass spectrometric properties of this compound is presented in Table 1. This data is crucial for method development and data interpretation in mass spectrometry.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| Monoisotopic Mass | 198.96328 Da | [1] |

| Exact Mass (High Resolution MS) | Calculated: 198.9633 Da | |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 75-77 °C | [3] |

Table 1: Physicochemical and Mass Spectrometric Data for this compound.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Upon electron impact, the molecule will lose an electron to form a molecular ion ([M]⁺•) with a theoretical m/z of approximately 199 (for the ⁷⁹Br isotope) and 201 (for the ⁸¹Br isotope), appearing in a characteristic isotopic pattern. The primary fragmentation pathways are expected to involve the aldehyde functional group and the carbon-bromine bond.

Key Predicted Fragmentation Pathways:

-

Loss of a Hydrogen Radical (H•): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion ([M-H]⁺). This would produce a significant peak at m/z 198/200.

-

Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a molecule of carbon monoxide, a characteristic fragmentation of benzaldehydes, leading to a brominated phenyl cation at m/z 170/172.

-

Loss of the Aldehyde Group (•CHO): Direct cleavage of the C-C bond between the aromatic ring and the aldehyde group can result in the loss of a formyl radical (•CHO), generating a 2-amino-5-bromophenyl cation at m/z 171/173.

-

Loss of Bromine Radical (•Br): Cleavage of the C-Br bond would result in the loss of a bromine radical, leading to a fragment ion at m/z 120.

A summary of the predicted major fragment ions of this compound under electron ionization is provided in Table 2.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss |

| 199/201 | [C₇H₆BrNO]⁺• | - |

| 198/200 | [C₇H₅BrNO]⁺ | H• |

| 171/173 | [C₆H₅BrN]⁺ | •CHO |

| 170/172 | [C₆H₄BrN]⁺ | H•, CO |

| 120 | [C₇H₆NO]⁺ | •Br |

| 92 | [C₆H₆N]⁺ | •Br, CO |

Table 2: Predicted m/z values and corresponding fragment structures for the EI mass spectrum of this compound.

Experimental Protocol: GC-MS Analysis

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to the presence of the polar amino group, which may lead to poor peak shape and tailing. Derivatization of the amino group is often recommended to improve its volatility and chromatographic behavior. The following protocol is adapted from established methods for similar compounds.

Sample Preparation and Derivatization

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Derivatization:

-

Transfer 100 µL of the standard solution to a clean, dry vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

-

Seal the vial and heat at 70°C for 30 minutes to facilitate the derivatization of the primary amine to its trimethylsilyl (TMS) derivative.

-

Allow the vial to cool to room temperature before injection into the GC-MS system.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-450 |

| Solvent Delay | 3 min |

Table 3: Recommended GC-MS parameters for the analysis of derivatized this compound.

Data Analysis and Interpretation

The acquired mass spectral data should be processed to identify the peak corresponding to the TMS-derivatized this compound. The molecular ion of the derivatized compound will be shifted by the mass of the TMS group (72 Da for each TMS group added). The fragmentation pattern of the derivatized compound will also differ from the underivatized form, with characteristic losses of methyl groups (CH₃, m/z 15) and the TMS group itself.

Conclusion

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. While an experimental spectrum is not publicly available, the predicted fragmentation pattern, coupled with the detailed experimental protocol for GC-MS analysis, offers a solid foundation for the characterization of this important pharmaceutical intermediate. The provided methodologies and data will aid researchers and drug development professionals in establishing robust analytical methods for quality control and impurity profiling.

References

Technical Guide: Physicochemical Properties and Synthesis of 2-Amino-5-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the melting and boiling points, of 2-Amino-5-bromobenzaldehyde. It also details an experimental protocol for its synthesis, offering valuable insights for researchers and professionals engaged in organic synthesis and drug development.

Core Physicochemical Data

The accurate determination of melting and boiling points is fundamental in the characterization of a chemical compound, indicating its purity and providing a basis for its handling and application in further synthetic processes.

| Property | Value | Source |

| Melting Point | 74.0 - 80.0 °C | [1][2] |

| 75 - 77 °C | [3][4][5] | |

| 74 - 76 °C | [6] | |

| Boiling Point | 290.3 ± 25.0 °C (Predicted) | [3][4] |

| 290.267 °C at 760 mmHg | [5] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound. This procedure involves the oxidation of 2-amino-5-bromobenzyl alcohol.

Materials:

-

2-amino-5-bromobenzyl alcohol

-

Activated manganese dioxide

-

Acetone

Procedure:

-

To a solution of 2-amino-5-bromobenzyl alcohol (23.32 g) in acetone (300 ml), add activated manganese dioxide (58.5 g).[7]

-

Stir the reaction mixture at room temperature for 17.5 hours.[7]

-

Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the manganese dioxide.[7]

-

Concentrate the filtrate under reduced pressure to yield this compound.[7] The resulting product is typically a yellow to orange powder or crystalline solid.[1]

Characterization of the Product:

The identity and purity of the synthesized this compound can be confirmed by various analytical methods, including:

-

Melting Point Determination: Compare the observed melting point of the synthesized compound with the literature values. A sharp melting point range close to the reported values indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure of the compound. The expected signals for this compound are: δ 6.10-6.20 (2H, br), 6.57 (1H, d, J=8.8 Hz), 7.38 (1H, dd, J=8.8, 2.4 Hz), 7.59 (1H, d, J=2.4 Hz), 9.81 (1H, s).[7]

-

Gas Chromatography (GC): Purity can be quantitatively assessed using gas chromatography.[2]

Synthesis Workflow

The synthesis of this compound from its precursor can be represented by the following workflow diagram.

References

- 1. This compound | C7H6BrNO | CID 23510475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CAS#:29124-57-0 | Chemsrc [chemsrc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CAS 29124-57-0: this compound | CymitQuimica [cymitquimica.com]

In-Depth Technical Guide: Safety Data for 2-Amino-5-bromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Amino-5-bromobenzaldehyde (CAS No: 29124-57-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the handling, storage, and potential hazards associated with this compound.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a light yellow to orange powder.[1] It is an organic compound featuring an amino group, a bromine atom, and an aldehyde group attached to a benzene ring.[1] This substitution pattern makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both electron-donating (amino) and electron-withdrawing (bromo and aldehyde) groups influences its reactivity, making it suitable for various chemical transformations like nucleophilic substitutions and condensation reactions.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO | [1][2][3] |

| Molecular Weight | 200.03 g/mol | [3] |

| Appearance | Light yellow to yellow solid/powder to crystalline | [1] |

| Melting Point | 75-77 °C | [2][4] |

| Boiling Point | 290.3 ± 25.0 °C at 760 mmHg | [2][4] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 129.3 ± 23.2 °C | [2] |

| Solubility | Soluble in polar solvents like water and alcohols.[1] Slightly soluble in water.[5] | [1][5] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |

| pKa | -0.35 ± 0.10 (Predicted) | [4][5] |

| LogP | 2.52 | [2] |

| Refractive Index | 1.675 | [2][5] |

| Sensitivity | Air Sensitive | [4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[6] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][7]

Table 2: GHS Hazard Classification

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed.[3][8] |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation.[3][6][7] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319 | Warning | Causes serious eye irritation.[3][6][7] |

| Specific target organ toxicity (single exposure) | 3 | H335 | Warning | May cause respiratory irritation.[3][6][7] |

Note: The percentages associated with the GHS classifications in some sources (e.g., H302 (25%)) indicate the proportion of notifications to ECHA that classify the substance with that hazard.[3]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Experimental Protocols for Handling:

-

Engineering Controls: This product should be handled in a chemical fume hood to minimize inhalation exposure.[2]

-

Personal Protective Equipment (PPE): Wear appropriate laboratory clothing, chemical-resistant gloves, and safety goggles.[2]

-

Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[2][6] Contaminated clothing should be removed and washed before reuse.[2][6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

-

General Handling: This product should only be handled by, or under the close supervision of, individuals properly qualified in handling potentially hazardous chemicals.[2]

Storage Recommendations:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

-

For long-term storage, it is recommended to store in a freezer under -20°C.[4][10]

-

Keep away from heat, flames, and sparks.[2]

-

Incompatible materials include oxidizing agents.[2]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is necessary.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][6] If not breathing, give artificial respiration.[9] If symptoms persist, seek medical attention.[2][6] |

| Skin Contact | Immediately wash the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][6][9] If skin irritation occurs or persists, get medical advice/attention.[6] |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6][9] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting.[9] Seek medical attention if you feel unwell or if symptoms occur.[2][6] |

Accidental Release Measures:

In the event of a spill, immediately clean it up while observing the precautions outlined in the personal protective equipment section.[9] Avoid generating dusty conditions and ensure adequate ventilation.[9] Vacuum or sweep up the material and place it into a suitable disposal container.[9] Do not allow the material to enter drains or water courses.[2]

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

Caption: Required PPE for handling this compound.

Spill Response Workflow

The following diagram outlines the procedural workflow for responding to a spill of this compound.

Caption: Workflow for responding to a spill.

Toxicological and Ecological Information

Toxicological Information:

Ecological Information:

There is no specific data available regarding the ecotoxicity, persistence, degradability, and bioaccumulation of this compound.[2][6] It is advised not to allow the material to enter drains or water courses.[2]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified.

-

Chemical Stability: The compound is stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.[2]

-

Incompatible Materials: Oxidizing agents.[2]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[2][6]

Disposal Considerations

Disposal of this compound and its containers should be conducted in accordance with national and regional regulations. It is recommended to arrange for disposal as special waste through a licensed disposal company, in consultation with the local waste disposal authority.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]

Regulatory Information

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] According to one source, no chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302, or have known CAS numbers that exceed the threshold reporting levels established by SARA Title III, Section 313.[2]

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Users should consult the original SDS from their supplier for the most current and complete information. All personnel handling this chemical should be adequately trained in its safe use.

References

- 1. CAS 29124-57-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS#:29124-57-0 | Chemsrc [chemsrc.com]

- 3. This compound | C7H6BrNO | CID 23510475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 29124-57-0 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. chemical-label.com [chemical-label.com]

- 8. This compound AldrichCPR 29124-57-0 [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 29124-57-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Amino-5-bromobenzaldehyde and its Synonyms: A Core Intermediate for Chemical Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzaldehyde, a versatile bifunctional aromatic compound, and its primary synonym, 4-Bromo-2-formylaniline. This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical and spectroscopic properties, synthesis, and applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Chemical Identity and Synonyms

This compound is a substituted aromatic aldehyde with both an amino and a bromo functional group on the benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis.

Table 1: Synonyms and Identifiers

| Property | Value |

| Systematic Name | This compound |

| Common Synonyms | 4-Bromo-2-formylaniline, 5-Bromoanthranilaldehyde, Benzaldehyde, 2-amino-5-bromo- |

| CAS Number | 29124-57-0 |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| InChI | InChI=1S/C7H6BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 |

| InChIKey | VBYZWJMZASVGNB-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1N)Br)C=O |

Physicochemical and Spectroscopic Data

This compound is typically a yellow to orange crystalline solid. Its solubility in various solvents is influenced by the presence of the polar amino and aldehyde groups. It is slightly soluble in water but shows good solubility in organic solvents like ethanol and ether.[1]

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Melting Point | 75-77 °C | [2] |

| Boiling Point | 290.3 ± 25.0 °C (Predicted) | [2] |

| Appearance | Light yellow to yellow to orange powder/crystalline solid | [3] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.79 (s, 1H), 7.58 (d, J=2.4 Hz, 1H), 7.37 (dd, J=8.8, 2.3 Hz, 1H), 6.56 (d, J=8.8 Hz, 1H), 6.14 (br s, 2H) | [3] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 192.9, 148.8, 138.0, 137.5, 120.1, 118.1, 107.4 | [3] |

| **IR (ATR, cm⁻¹) ** | 3424, 3322, 1649, 1614, 1545, 1468, 1390, 1311, 1185 | [3] |

| HRMS (EI) m/z | Calculated for C₇H₆BrNO [M]⁺: 198.9633, Found: 198.9628 | [3] |

Synthesis of this compound

A reliable and well-documented method for the synthesis of this compound proceeds via a two-step process starting from 2-amino-5-bromobenzoic acid. This involves the reduction of the carboxylic acid to an alcohol, followed by a selective oxidation to the aldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (2-Amino-5-bromophenyl)methanol

This procedure is adapted from a peer-reviewed protocol in Organic Syntheses.[3]

-

Materials: 2-Amino-5-bromobenzoic acid (1.0 eq), Lithium aluminum hydride (LAH) (2.9 eq), Dry Tetrahydrofuran (THF), Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate, Hexanes.

-

Procedure:

-

To a solution of 2-amino-5-bromobenzoic acid in dry THF under a nitrogen atmosphere and cooled in an ice bath, add LAH portion-wise over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and slowly quench the excess LAH by the careful addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethyl acetate and hexanes to yield (2-amino-5-bromophenyl)methanol as a light tan powder.

-

Step 2: Synthesis of this compound

-

Materials: (2-Amino-5-bromophenyl)methanol (1.0 eq), Activated Manganese Dioxide (MnO₂), Acetone.

-

Procedure:

-

To a solution of (2-amino-5-bromophenyl)methanol in acetone, add activated manganese dioxide.

-

Stir the reaction mixture at room temperature for approximately 17.5 hours.

-

Filter the reaction mixture to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure to yield this compound as a bright yellow powder.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, allows for a wide range of chemical transformations, including nucleophilic substitutions and condensation reactions.[4] This makes it an ideal starting material for the construction of complex heterocyclic scaffolds, which are prevalent in many bioactive molecules.

While direct synthesis of a specific marketed drug from this compound is not prominently documented in publicly available literature, its utility is evident in the synthesis of compound libraries for drug discovery. The related compound, 2-amino-3,5-dibromobenzaldehyde, is a known key intermediate in the synthesis of the mucolytic drug Ambroxol.[2] This highlights the importance of aminobromobenzaldehyde scaffolds in pharmaceutical synthesis.

General Reaction Pathway: Heterocycle Synthesis

The ortho-amino and formyl groups of this compound provide a convergent synthon for the construction of various fused heterocyclic systems, such as quinolines, quinazolines, and benzodiazepines. These core structures are found in a multitude of medicinally important compounds.

Caption: General reaction pathways for bioactive heterocycle synthesis.

Conclusion

This compound, also known as 4-Bromo-2-formylaniline, is a fundamentally important chemical intermediate with significant applications in organic synthesis, particularly for the preparation of complex molecules targeted for pharmaceutical and agrochemical industries. Its well-defined synthesis and versatile reactivity make it a valuable tool for researchers and developers in the chemical and life sciences. This guide provides the essential technical information to support its effective utilization in research and development endeavors.

References

GHS Hazard and Precautionary Statements for 2-Amino-5-bromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard and precautionary statements for 2-Amino-5-bromobenzaldehyde (CAS No. 29124-57-0). The information is compiled from multiple reliable sources to ensure a thorough understanding of the potential hazards and safe handling procedures for this compound.

GHS Hazard Classification

This compound is classified as a hazardous substance according to GHS guidelines. The primary hazards associated with this chemical are acute toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The signal word for this compound is "Warning".[1][2][4][5][6]

Hazard Statements

The following table summarizes the GHS hazard (H) statements for this compound. It is important to note that the reported classifications can vary between suppliers and notifications to regulatory bodies like the ECHA C&L Inventory.[2] The percentages provided by PubChem indicate the proportion of notifications that include a particular hazard code.[2]

| Hazard Code | Hazard Statement | Notified Classification Ratio |

| H302 | Harmful if swallowed | 25%[2][4][6] |

| H315 | Causes skin irritation | 75%[1][2][3][7] |

| H319 | Causes serious eye irritation | 75%[1][2][3][7] |

| H335 | May cause respiratory irritation | 50%[2][3][5][7] |

GHS Precautionary Statements

To mitigate the risks associated with the handling of this compound, a set of precautionary (P) statements are assigned. These statements provide guidance on prevention, response, storage, and disposal.

Precautionary Statement Codes

The following table outlines the GHS precautionary statements. Due to the varying hazard classifications, a comprehensive list of P-statements is provided.

| Code | Precautionary Statement |

| Prevention | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3][5] |

| P264 | Wash skin thoroughly after handling.[1][2] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/ eye protection/ face protection.[1][2] |

| Response | |

| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5] |

| P319 | If eye irritation persists: Get medical advice/ attention.[2] |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[2] |

| P332 + P317 | If skin irritation occurs: Get medical help.[2] |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[1] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| Disposal | |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[2] |

Experimental Basis for GHS Classification

The GHS hazard classifications for chemical substances are determined through a rigorous evaluation of scientific data. This process relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

For instance, the "Acute Oral Toxicity" (H302) classification is typically based on studies like OECD Test Guideline 420, 423, or 425, which determine the median lethal dose (LD50) of a substance. Skin and eye irritation classifications (H315 and H319) are generally derived from in vivo or in vitro studies following OECD Guidelines 404 and 405, respectively. Respiratory irritation (H335) is often evaluated based on a combination of animal studies (e.g., OECD Guideline 403 for acute inhalation toxicity) and other relevant human or animal data.

While the specific experimental data for this compound is not publicly detailed, the classifications provided by suppliers and regulatory bodies are based on the results of such validated testing methods.

Logical Workflow for Hazard Communication

The relationship between identifying a chemical hazard and communicating the necessary precautions follows a clear logical progression as mandated by the GHS. This workflow ensures that users are adequately informed of the risks and the measures required to handle the substance safely.

Caption: GHS Hazard Communication Workflow.

This diagram illustrates how experimental data informs GHS classification, which in turn determines the mandatory hazard and precautionary statements, signal words, and pictograms that appear on safety data sheets and product labels.

References

- 1. This compound | 29124-57-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | C7H6BrNO | CID 23510475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:29124-57-0 | Chemsrc [chemsrc.com]

- 4. This compound AldrichCPR 29124-57-0 [sigmaaldrich.com]

- 5. 29124-57-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 29124-57-0 [amp.chemicalbook.com]

- 7. chemical-label.com [chemical-label.com]

A Technical Guide to the Thermogravimetric Analysis of 2-Amino-5-bromobenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals